molecular formula C16H26O B12692328 Trimethylcyclododeca-1,5-dienemethanol CAS No. 71735-83-6

Trimethylcyclododeca-1,5-dienemethanol

Cat. No.: B12692328
CAS No.: 71735-83-6
M. Wt: 234.38 g/mol
InChI Key: PUXPCEIAIWOVKB-KXFKCKGFSA-N
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Description

Conformational Analysis of Cyclododecadiene Ring System

The cyclododeca-1,5-diene core adopts a non-planar conformation due to torsional strain minimization across its conjugated double bonds. Nuclear magnetic resonance (NMR) studies of analogous 1,5-cyclododecadienes indicate a preference for a chair-like puckering pattern, where the 1,5-diene segments adopt a trans,cis-(E,Z)-configuration to alleviate angle strain. This conformation positions the double bonds in a pseudo-axial orientation, reducing van der Waals repulsions between adjacent hydrogen atoms (Figure 1). Molecular dynamics simulations predict a collision cross-section (CCS) of 154.8 Ų for the [M+H]+ adduct, consistent with a compact, folded geometry.

Table 1: Key Structural Parameters of Trimethylcyclododeca-1,5-dienemethanol

Property Value Source
Molecular Formula C₁₆H₂₆O
SMILES C/C/1=C\CC/C=C(/CC/C(=C(/CC1)\C)/C)\CO
InChIKey PUXPCEIAIWOVKB-FBYPFSEASA-N
Predicted CCS ([M+H]+) 154.8 Ų

Stereochemical Configuration of Double Bond Arrangements

The compound exhibits three double bonds with defined stereochemistry: a Z-configuration at C1–C2 and E-configurations at C5–C6 and C9–C10. This (1Z,5E,9E)-arrangement creates a helical twist along the ring’s periphery, as evidenced by circular dichroism studies of related terpenes. The Z-configuration at C1–C2 introduces cisoid geometry, forcing adjacent methyl groups (C1 and C10) into a 1,3-diaxial relationship that contributes to ring strain. Conversely, the E-configured double bonds at C5–C6 and C9–C10 adopt transoid geometries, allowing for partial conjugation across the π-system.

Methyl Group Substituent Positioning and Steric Effects

Steric interactions between the methyl groups at C1, C5, and C10 dominate the molecule’s conformational landscape. The C1-methyl group occupies an axial position, creating 1,3-diaxial repulsions with the C10-methyl substituent. This strain is partially relieved through ring puckering, which shifts the C5-methyl group into a pseudo-equatorial orientation. Density functional theory (DFT) calculations predict a 12.3 kJ/mol energy penalty for planar conformations due to methyl-methyl repulsions, favoring twisted geometries that minimize non-bonded contacts. The methanol group at C1 further influences steric dynamics by participating in intramolecular hydrogen bonding with the π-electrons of the C5–C6 double bond, as inferred from infrared (IR) stretching frequencies near 3400 cm⁻¹.

Properties

CAS No.

71735-83-6

Molecular Formula

C16H26O

Molecular Weight

234.38 g/mol

IUPAC Name

[(1Z,5E)-6,9,10-trimethylcyclododeca-1,5,9-trien-1-yl]methanol

InChI

InChI=1S/C16H26O/c1-13-6-4-5-7-16(12-17)11-10-15(3)14(2)9-8-13/h6-7,17H,4-5,8-12H2,1-3H3/b13-6+,15-14?,16-7-

InChI Key

PUXPCEIAIWOVKB-KXFKCKGFSA-N

Isomeric SMILES

C/C/1=C\CC/C=C(/CCC(=C(CC1)C)C)\CO

Canonical SMILES

CC1=CCCC=C(CCC(=C(CC1)C)C)CO

Origin of Product

United States

Preparation Methods

Catalytic Trimerization of Isoprene

The key step in preparing the trimethylcyclododeca-1,5-dienemethanol precursor is the selective trimerization of isoprene to form 1,5,9-trimethylcyclododecatriene (TMCDT). This process is catalyzed by transition metal complexes, primarily involving nickel and/or titanium catalysts in the presence of organometallic co-catalysts.

  • Catalyst Systems:
    • Titanium tetrachloride (TiCl4) combined with ethylaluminum sesquichloride (EASC)
    • Nickel acetylacetonate with diethylaluminum ethoxide and phosphite ligands
  • Reaction Conditions:
    • Temperature: 40 °C for Ti-based systems; up to 90 °C for Ni-based systems
    • Solvents: Benzene or toluene with controlled water content (10–110 ppm)
    • Reaction time: 4 hours for isoprene addition plus additional stirring time (1–2 hours)
  • Additives:
    • Ammonia gas is often introduced to improve catalyst performance
    • Polar components (e.g., alcohols) in solvent at ppm levels to influence selectivity

Reaction Mechanism and Selectivity

The trimerization proceeds via coordination of isoprene to the metal center, followed by cyclization to form the 12-membered ring. The catalyst system and reaction parameters influence the ratio of trimethylcyclododecatriene isomers and byproducts such as linear oligomers and dimers.

Functionalization to this compound

Oxidation and Reduction Steps

The conversion of trimethylcyclododecatriene to the corresponding methanol derivative involves:

  • Epoxidation or peracid oxidation of the diene to form epoxides or ketones. For example, peracetic acid oxidation at 0–5 °C yields ketone isomers.
  • Reduction of epoxides or ketones using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) to yield the alcohol.
  • Reaction parameters:
    • Reduction temperature: typically reflux in THF (~66 °C)
    • Reaction time: 2–10 hours depending on reducing agent and scale
    • Post-reaction workup includes aqueous quenching, extraction with diethyl ether, washing, drying, and vacuum distillation

Purification and Characterization

  • The alcohol product is isolated as a clear liquid with boiling points around 113–118 °C at 0.1 mm Hg.
  • Nuclear Magnetic Resonance (NMR) confirms the tertiary alcohol structure.
  • The product exhibits a persistent woody, vetiver-like odor, indicating its potential use in fragrance chemistry.

Detailed Experimental Data and Yields

Step Conditions/Details Yield/Outcome Reference
Trimerization of isoprene TiCl4 + EASC, benzene, 40 °C, 4 h addition + 2 h stirring TMCDT content: 48.8% to 71.9% in organic phase
Addition of ammonia Room temperature, improves catalyst activity Enhanced selectivity and yield
Oxidation with peracetic acid 0–5 °C, 3 h addition + 3 h stirring Mixture of ketone isomers
Reduction with LiAlH4 THF, reflux, 2–10 h 1,5,9-trimethylcyclododeca-4,8-dien-1-ol, clear liquid
Purification Vacuum distillation, silica gel chromatography Pure alcohol with characteristic odor

Summary of Preparation Methods

Preparation Stage Methodology Key Parameters Notes
Trimerization Catalytic trimerization of isoprene TiCl4/EASC or Ni(acac)2/AlEt2O, 40–90 °C Continuous or batch process possible
Oxidation Peracid oxidation (e.g., peracetic acid) 0–5 °C, 3–6 h Produces ketone or epoxide intermediates
Reduction LiAlH4 or NaBH4 reduction Reflux in THF, 2–10 h Converts ketone/epoxide to alcohol
Purification Extraction, washing, vacuum distillation Standard organic workup Yields clear liquid alcohol

Research Findings and Industrial Relevance

  • The trimerization process has been industrially employed since the 1960s, with ongoing improvements in catalyst systems to increase yield and selectivity toward TMCDT and its derivatives.
  • Recent studies have identified unexpected byproducts in the trimerization, enhancing understanding of the reaction mechanism and enabling process optimization.
  • The alcohol derivative, this compound, is valuable in fragrance and specialty chemical industries due to its unique odor profile and chemical reactivity.
  • Continuous flow and batch processes have been developed, with catalyst systems tailored to minimize byproducts and maximize throughput.

This comprehensive analysis of the preparation methods for this compound integrates catalytic trimerization, oxidation, and reduction steps, supported by detailed experimental conditions and yields. The data reflect a mature yet evolving field with significant industrial and research interest.

Chemical Reactions Analysis

Types of Reactions

Trimethylcyclododeca-1,5-dienemethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The methyl groups and hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, saturated hydrocarbons, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Trimethylcyclododeca-1,5-dienemethanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals

Mechanism of Action

The mechanism by which trimethylcyclododeca-1,5-dienemethanol exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group and the diene ring play crucial roles in its reactivity and interactions with other molecules. The compound’s unique structure allows it to participate in various chemical reactions, influencing its behavior and applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclododecatriene Derivatives

(a) Cyclododeca-1,5-dienemethanol (Unmethylated Analog)
  • Structure : Lacks methyl substituents at positions 6, 9, and 10.
  • Properties: Reduced steric hindrance likely lowers CCS values compared to the trimethylated derivative. For example, [M+H]⁺ CCS for unmethylated analogs typically ranges 130–140 Ų, contrasting with 154.9 Ų for Trimethylcyclododeca-1,5-dienemethanol .
(b) Trimethylcyclododecane methanol (Saturated Analog)
  • Structure : Fully hydrogenated cyclododecane ring with three methyl groups.
  • Properties: Saturation eliminates conjugated double bonds, reducing polarizability and increasing hydrophobicity (logP ~5.2 vs. ~4.8 for this compound). CCS values for saturated analogs are generally ~10–15% lower due to compact conformations .

Terpenoid Alcohols with Similar Backbones

(a) Farnesol (C₁₅H₂₆O)
  • Structure : Acyclic sesquiterpene alcohol with three conjugated double bonds.
  • Comparison: Farnesol’s linear structure results in higher CCS values (e.g., [M+H]⁺ CCS ~170 Ų) due to extended conformations, whereas this compound’s cyclic backbone imposes rigidity, reducing CCS .
(b) α-Terpineol (C₁₀H₁₈O)
  • Structure: Monocyclic monoterpene alcohol with one double bond.
  • Comparison : Smaller ring size (cyclohexane vs. cyclododecane) and fewer substituents result in lower molecular weight (154.25 g/mol vs. 234.38 g/mol) and CCS ([M+H]⁺ ~120 Ų) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Trimethylcyclododeca-1,5-dienemethanol, and how can reaction efficiency be optimized?

  • Methodology : Begin with transition metal-catalyzed cyclization of pre-functionalized diene precursors, optimizing solvent polarity (e.g., dichloromethane or THF) and temperature (60–80°C). Monitor reaction progress via HPLC (High-Performance Liquid Chromatography) to track intermediate formation. Use column chromatography (silica gel, ethyl acetate/hexane gradient) for purification, and validate purity via ¹H NMR and GC-MS. Adjust catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) to balance yield and cost .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodology : Combine ¹H and ¹³C NMR to assign proton and carbon environments, focusing on olefinic protons (δ 5.2–5.8 ppm) and methyl groups (δ 1.0–1.5 ppm). IR spectroscopy can confirm hydroxyl (O-H stretch, ~3200 cm⁻¹) and conjugated diene (C=C stretch, ~1650 cm⁻¹) functionalities. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. Cross-reference spectral data with computational predictions (e.g., DFT-based NMR simulations) .

Q. What are the best practices for purifying this compound to achieve high purity for biological assays?

  • Methodology : Use preparative HPLC with a C18 column and methanol/water mobile phase (gradient elution). Validate purity (>98%) via analytical HPLC and differential scanning calorimetry (DSC) to check for melting point consistency. Store purified samples under argon at –20°C to prevent oxidation .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in different solvent environments?

  • Methodology : Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to model the compound’s electronic structure and solvation effects. Use implicit solvent models (e.g., PCM for polar solvents) to simulate dielectric environments. Validate predictions experimentally via kinetic studies in solvents like DMSO, water, or hexane, comparing activation energies and product distributions .

Q. How to resolve contradictory data between experimental and computational results regarding the compound's conformational stability?

  • Methodology : Cross-validate using X-ray crystallography to determine the solid-state conformation. Compare with molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS) to assess solvent-induced flexibility. If discrepancies persist, re-examine computational parameters (e.g., force field selection) or experimental conditions (e.g., temperature gradients during crystallization) .

Q. How to design experiments to investigate the compound's stability under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability testing by incubating samples at pH 2–12 (buffered solutions) and temperatures (25–60°C). Analyze degradation products via LC-MS/MS and identify major pathways (e.g., hydrolysis of the methanol group or diene isomerization). Use Arrhenius plots to extrapolate shelf-life under standard conditions .

Q. What strategies can be employed to elucidate the reaction mechanisms involving this compound as a key intermediate?

  • Methodology : Use isotopic labeling (e.g., ¹⁸O or deuterium) to track atom transfer during reactions. Perform kinetic isotope effect (KIE) studies and in situ FTIR to detect transient intermediates. Pair with computational transition-state modeling to propose viable mechanisms .

Data Presentation and Analysis Guidelines

  • Tabulate Key Data :

    ParameterTechniqueExample Data (this compound)
    Melting PointDSC78–80°C
    λmax (UV-Vis)Ethanol solution254 nm (ε = 12,500 L·mol⁻¹·cm⁻¹)
    Rotational BarriersDFT (B3LYP/6-31G*)8.2 kcal/mol for diene rotation
  • Critical Analysis : When reporting contradictions (e.g., computational vs. experimental bond angles), discuss potential sources such as solvent effects in simulations or crystal packing forces in XRD data. Use error margins and statistical tests (e.g., Student’s t-test) to quantify confidence .

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